3-Bromo-4-fluoropyridine
Overview
Description
3-Bromo-4-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 of the pyridine ring are substituted by bromine and fluorine atoms, respectively
Mechanism of Action
Target of Action
3-Bromo-4-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
Given the general properties of fluoropyridines, it can be inferred that this compound may have unique effects due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound.
This compound, like other fluoropyridines, has the potential to be a valuable tool in the synthesis of various biologically active compounds .
Biochemical Analysis
Biochemical Properties
It is known that 3-Bromo-4-fluoropyridine is used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are inhibitors of focal adhesion kinase (FAK) . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the FAK pathway.
Cellular Effects
Given its use in the synthesis of FAK inhibitors, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to FAK .
Molecular Mechanism
Its role in the synthesis of FAK inhibitors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoropyridine can be synthesized through several methods. One common approach involves the bromination and fluorination of pyridine derivatives. For instance, 3-bromo-4-nitropyridine can be reacted with a fluorinating agent such as tetrabutylammonium fluoride in a solvent like tetrahydrofuran or dimethyl sulfoxide at room temperature to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides, and reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
3-Bromo-4-fluoropyridine is utilized in several scientific research applications:
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-2-fluoropyridine: Similar in structure but with the fluorine atom at the 2-position.
4-Bromo-3-fluoropyridine: Similar in structure but with the positions of bromine and fluorine swapped.
Uniqueness
3-Bromo-4-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-bromo-4-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYADCLPLQPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376443 | |
Record name | 3-bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-60-2 | |
Record name | 3-bromo-4-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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